molecular formula C21H20N2 B11833348 4,4'-(2,3-Dihydro-1H-indene-1,1-diyl)dianiline CAS No. 113505-06-9

4,4'-(2,3-Dihydro-1H-indene-1,1-diyl)dianiline

Cat. No.: B11833348
CAS No.: 113505-06-9
M. Wt: 300.4 g/mol
InChI Key: XZCQAIZKUGZJDW-UHFFFAOYSA-N
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Description

4,4’-(2,3-Dihydro-1H-indene-1,1-diyl)dianiline is an organic compound characterized by its unique structure, which includes an indene core with two aniline groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(2,3-Dihydro-1H-indene-1,1-diyl)dianiline typically involves the reaction of 2,3-dihydro-1H-indene with aniline under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation process. The reaction is carried out in a solvent like ethanol at elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,4’-(2,3-Dihydro-1H-indene-1,1-diyl)dianiline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, with reagents like bromine (Br2) or nitric acid (HNO3) leading to halogenated or nitrated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Bromine (Br2) in acetic acid or nitric acid (HNO3) in sulfuric acid.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Fully hydrogenated derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4,4’-(2,3-Dihydro-1H-indene-1,1-diyl)dianiline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism by which 4,4’-(2,3-Dihydro-1H-indene-1,1-diyl)dianiline exerts its effects involves interactions with various molecular targets. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

    1-Methyl-3-phenylindane: Shares the indene core but with different substituents, leading to varied chemical properties and applications.

    2,3-Dihydro-1,1,4,5-tetramethylindane: Another indene derivative with multiple methyl groups, used in different industrial applications.

Uniqueness: 4,4’-(2,3-Dihydro-1H-indene-1,1-diyl)dianiline is unique due to the presence of two aniline groups, which impart distinct electronic and steric properties. This makes it particularly useful in the synthesis of polymers and materials with specific desired characteristics.

Biological Activity

4,4'-(2,3-Dihydro-1H-indene-1,1-diyl)dianiline is a compound of interest due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, drawing on recent research findings.

  • Molecular Formula : C21H20N
  • Molecular Weight : 300.4 g/mol
  • CAS Number : 113505-06-9

Synthesis

The synthesis of this compound typically involves the coupling of aniline derivatives with 2,3-dihydroindene moieties. This process can be optimized through various catalytic methods to enhance yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of dihydroindene derivatives. A series of compounds related to this compound have been evaluated for their ability to inhibit tubulin polymerization. Notably, compounds exhibiting structural similarities have demonstrated significant antiproliferative effects against various cancer cell lines.

Table 1: Inhibition of Tubulin Polymerization

CompoundIC50 (µM)Inhibition (%)
12d3.24 ± 0.1059.81 ± 3.84
CA-41.99 ± 0.1578.55 ± 1.85

This table summarizes the inhibition rates of tubulin polymerization by selected compounds derived from the dihydroindene structure, showcasing the efficacy of these compounds in cancer treatment strategies .

The mechanism by which these compounds exert their anticancer effects involves binding to the colchicine site on tubulin, which disrupts microtubule dynamics essential for cell division. For instance, compound 12d was shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in treated cells .

Anti-inflammatory Activity

In addition to anticancer properties, certain dihydroindene derivatives have been reported to exhibit anti-inflammatory activity. The synthesis and biological evaluation of these compounds indicate that they may serve as novel anti-inflammatory agents due to their ability to inhibit pro-inflammatory cytokine production .

Case Studies

A notable case study involved the evaluation of a series of dihydroindene derivatives for their biological activity. Among these derivatives, specific compounds demonstrated enhanced activity against multiple cancer cell lines and showed promise in reducing inflammation in vitro and in vivo models.

Properties

CAS No.

113505-06-9

Molecular Formula

C21H20N2

Molecular Weight

300.4 g/mol

IUPAC Name

4-[1-(4-aminophenyl)-2,3-dihydroinden-1-yl]aniline

InChI

InChI=1S/C21H20N2/c22-18-9-5-16(6-10-18)21(17-7-11-19(23)12-8-17)14-13-15-3-1-2-4-20(15)21/h1-12H,13-14,22-23H2

InChI Key

XZCQAIZKUGZJDW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C21)(C3=CC=C(C=C3)N)C4=CC=C(C=C4)N

Origin of Product

United States

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